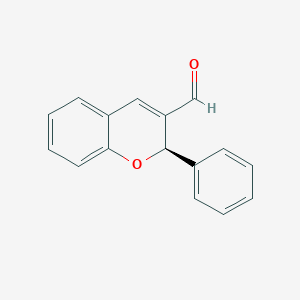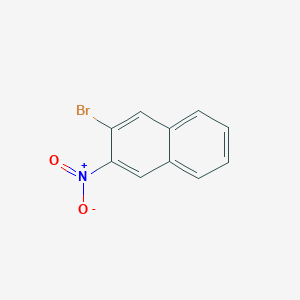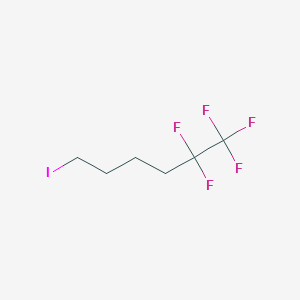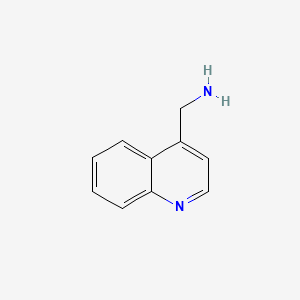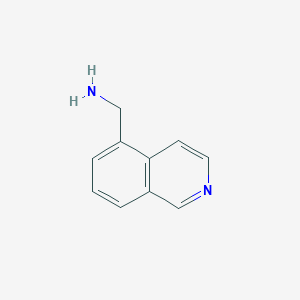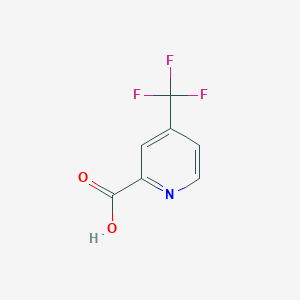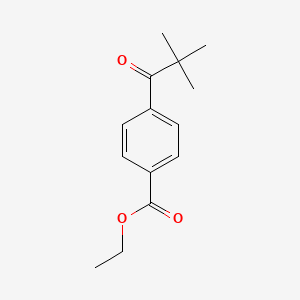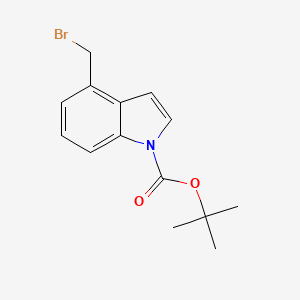
Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Overview
Description
Tert-butyl 4-(bromomethyl)indole-1-carboxylate is a chemical compound with the molecular formula C14H16BrNO2 . It has a molecular weight of 310.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromomethyl group attached to the 4-position of an indole ring, which is further connected to a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
This compound has a boiling point of 391.1±34.0 °C and a density of 1.34±0.1 g/cm3 .Scientific Research Applications
Synthesis of Annulated Gamma-Carbolines
The compound has been utilized in the synthesis of various gamma-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This process involves the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes to tert-butylimines, leading to the formation of gamma-carbolines with additional fused rings, showcasing its utility in complex heterocyclic synthesis (Zhang & Larock, 2003).
Acylation of Non-Nucleophilic N-Heterocycles
The tert-butyl group, similar to the one in the compound of interest, has been involved in the acylation of various non-nucleophilic N-heterocycles and anilides. This reaction proceeds in the presence of di-tert-butyl dicarbonate (Boc2O), demonstrating the versatility of tert-butyl-containing compounds in facilitating acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Chemical Properties and Reactions
Chemical Structure and Properties
The indole ring system of similar compounds, including tert-butyl bound carboxylates, has been studied for its planarity and the dihedral angle formed with the carboxylate group. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis (Thenmozhi et al., 2009).
Synthesis of Spirocyclic Indoline Lactone
Utilizing tert-butyl groups in synthesis, researchers have developed methods for the formation of spirocyclic indoline lactones. This involves base-promoted cyclization and subsequent reactions, highlighting the role of tert-butyl derivatives in the synthesis of complex organic molecules (Hodges, Wang, & Riley, 2004).
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWJFMNSJLKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478578 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-13-8 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
